molecular formula C10H12ClNO4S B5856915 N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine

N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine

Cat. No.: B5856915
M. Wt: 277.73 g/mol
InChI Key: VCUBTRJMTMNGDQ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine is an organic compound with the molecular formula C10H12ClNO4S It is characterized by the presence of a sulfonyl group attached to a 4-chlorophenyl ring and an ethylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for mixing and temperature control. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or amino-substituted phenyl derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)sulfonyl]glycine
  • N-[(4-chlorophenyl)sulfonyl]-N-methylglycine
  • N-[(4-chlorophenyl)sulfonyl]-N-propylglycine

Uniqueness

N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine is unique due to its specific ethyl substitution on the glycine moiety, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-2-12(7-10(13)14)17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUBTRJMTMNGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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